3-Pyrrolidinyl 2-chloroacetate hydrochloride

Overview

Description

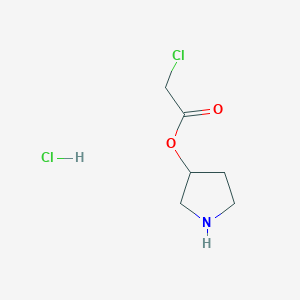

3-Pyrrolidinyl 2-chloroacetate hydrochloride is a chemical compound that has garnered attention due to its potential applications in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a 2-chloroacetate group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinyl 2-chloroacetate hydrochloride typically involves the reaction of pyrrolidine with chloroacetic acid in the presence of a suitable base. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinyl 2-chloroacetate hydrochloride can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.

Reduction: The compound can be reduced to form secondary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

Nucleophilic Substitution: Formation of new derivatives with different functional groups.

Oxidation: Formation of pyrrolidone derivatives.

Reduction: Formation of secondary amines

Scientific Research Applications

3-Pyrrolidinyl 2-chloroacetate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of 3-Pyrrolidinyl 2-chloroacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine: A simpler analog that lacks the chloroacetate group.

2-Chloroacetic Acid: Contains the chloroacetate group but lacks the pyrrolidine ring.

Pyrrolidone Derivatives: Formed by the oxidation of the pyrrolidine ring.

Uniqueness

3-Pyrrolidinyl 2-chloroacetate hydrochloride is unique due to the presence of both the pyrrolidine ring and the chloroacetate group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .

Biological Activity

3-Pyrrolidinyl 2-chloroacetate hydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₅H₈ClNO₂

- Molecular Weight : 163.57 g/mol

- IUPAC Name : this compound

This compound features a pyrrolidine ring and a chloroacetate moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Modulation of Receptor Activity : It can interact with specific receptors, potentially influencing neurotransmitter release and signal transduction pathways.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.

Antimicrobial Activity

Research indicates that this compound has shown promising results in inhibiting the growth of various bacteria. A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, revealing significant antibacterial properties.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways, which are crucial for programmed cell death.

Case Studies

-

Case Study on Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various chloroacetate derivatives, including this compound. The study concluded that this compound significantly reduced bacterial viability in both planktonic and biofilm states, indicating its potential application in treating biofilm-associated infections. -

Case Study on Anticancer Properties

In a separate study focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound could be further explored as an anticancer therapeutic agent.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. The following table summarizes key findings from various studies:

Properties

IUPAC Name |

pyrrolidin-3-yl 2-chloroacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO2.ClH/c7-3-6(9)10-5-1-2-8-4-5;/h5,8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIJOASVXJXMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219956-79-2 | |

| Record name | Acetic acid, 2-chloro-, 3-pyrrolidinyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219956-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.